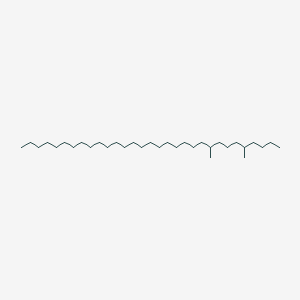![molecular formula C29H56BrNO3 B14286028 Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate CAS No. 138833-60-0](/img/structure/B14286028.png)
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate is a chemical compound with a complex structure that includes a bromine atom and a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate typically involves the reaction of tetradecanoic acid with bromine to introduce the bromine atom. This is followed by the formation of an amide bond with another tetradecanoic acid derivative. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate involves its interaction with specific molecular targets. The bromine atom and the long carbon chain allow it to interact with various enzymes and receptors, potentially affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradecanoate: A simpler ester without the bromine atom and amide group.
2-Bromotetradecanoic acid: Contains the bromine atom but lacks the ester and amide functionalities.
Uniqueness
Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate is unique due to its combination of a bromine atom, an amide bond, and a methyl ester group. This combination provides it with distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
138833-60-0 |
|---|---|
Molekularformel |
C29H56BrNO3 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
methyl 2-(2-bromotetradecanoylamino)tetradecanoate |
InChI |
InChI=1S/C29H56BrNO3/c1-4-6-8-10-12-14-16-18-20-22-24-26(30)28(32)31-27(29(33)34-3)25-23-21-19-17-15-13-11-9-7-5-2/h26-27H,4-25H2,1-3H3,(H,31,32) |
InChI-Schlüssel |
CZGLRERVBLNRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)OC)NC(=O)C(CCCCCCCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






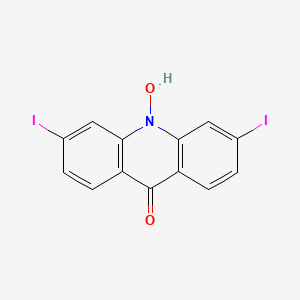
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
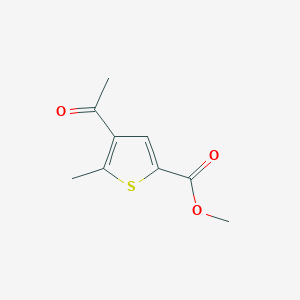
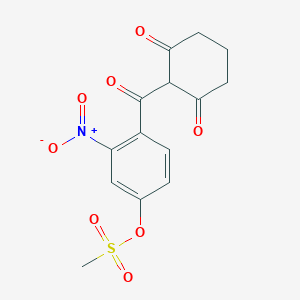
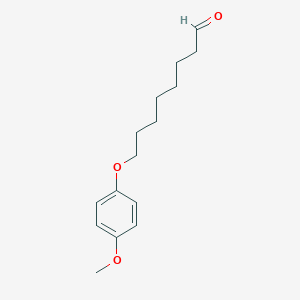
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
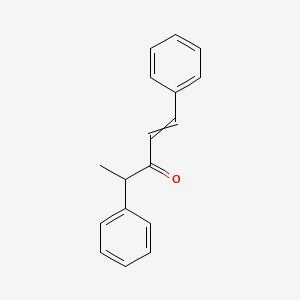
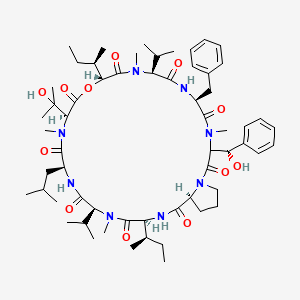
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
